

# Caroverine for Tinnitus: A Comparative Analysis of Efficacy Against Existing Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Caroverine's efficacy in treating tinnitus against established therapeutic alternatives. The information is supported by experimental data, with a focus on quantitative outcomes and detailed methodologies to aid in research and development.

## Mechanism of Action: Targeting Glutamate Excitotoxicity

Tinnitus, particularly the cochlear-synaptic type, is often linked to glutamatergic excitotoxicity at the synapse between inner hair cells and afferent auditory neurons.[1][2][3] Excessive glutamate release can lead to overstimulation of N-methyl-D-aspartate (NMDA) and  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, resulting in aberrant neural activity perceived as tinnitus.[1][3]

Caroverine is a glutamate receptor antagonist, acting on both NMDA and AMPA receptors. By blocking these receptors, Caroverine is hypothesized to mitigate the excitotoxic effects of excessive glutamate, thereby reducing the neuronal hyperactivity that underlies tinnitus perception.





Click to download full resolution via product page

Caroverine's Mechanism of Action in Cochlear Synaptic Tinnitus.

### **Quantitative Comparison of Efficacy**

The following tables summarize the quantitative data from clinical studies on Caroverine and compare it with other common tinnitus therapies.

Table 1: Efficacy of Caroverine in Tinnitus Treatment



| Study                    | N  | Treatment<br>Group                                           | Comparator | Primary<br>Outcome<br>Measure                    | Results                                                                                                                                                     |
|--------------------------|----|--------------------------------------------------------------|------------|--------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Denk et al.<br>(1997)    | 60 | 160 mg<br>Caroverine<br>(single IV<br>infusion)              | Placebo    | Responder<br>Rate <sup>1</sup>                   | 63.3% in Caroverine group vs. 0% in placebo group responded immediately after infusion.                                                                     |
| Bohra et al.<br>(2015)   | 60 | 160 mg<br>Caroverine<br>(single IV<br>infusion)              | Placebo    | Tinnitus<br>Handicap<br>Inventory<br>(THI) Score | Statistically significant reduction in THI score in the Caroverine group immediately and at 1 week post-infusion (p=0.002), but not at 4 weeks or 6 months. |
| Kumari &<br>Kumar (2016) | 50 | 20 mg<br>Caroverine<br>(oral, twice<br>daily for 90<br>days) | Placebo    | Responder<br>Rate <sup>2</sup>                   | 64% of patients in the Caroverine group showed a reduction in tinnitus, with 8% experiencing                                                                |



|                         |    |                                                 |                              |                                | complete relief. In the placebo group, 20% showed improvement.                   |
|-------------------------|----|-------------------------------------------------|------------------------------|--------------------------------|----------------------------------------------------------------------------------|
| Nishad et al.<br>(2019) | 86 | 160 mg<br>Caroverine<br>(single IV<br>infusion) | Placebo,<br>Ginkgo<br>Biloba | Responder<br>Rate <sup>3</sup> | 54.54% of patients in the Caroverine group responded immediately after infusion. |

<sup>&</sup>lt;sup>1</sup>Responder rate defined as a reduction in both subjective rating and psychoacoustic measurement. <sup>2</sup>Responder rate defined as any reduction in tinnitus. <sup>3</sup>Responder rate based on improvement in tinnitus grading and matching.

Table 2: Comparative Efficacy of Tinnitus Therapies



| Therapy                               | Key Studies/Meta-<br>Analyses                      | Primary Outcome<br>Measure(s)                                                      | Summary of<br>Efficacy                                                                                                                                     |
|---------------------------------------|----------------------------------------------------|------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Ginkgo Biloba                         | Jain et al. (2020),<br>Rejali et al. (2004)        | Tinnitus Grading &<br>Matching, Responder<br>Rate                                  | Some studies show modest, short-term improvement, while meta-analyses suggest it is no more effective than placebo.                                        |
| Betahistine                           | Wegner et al. (2018),<br>NICE Guidelines<br>(2020) | Tinnitus Loudness &<br>Severity                                                    | A Cochrane review found no evidence that betahistine is effective for treating tinnitus.                                                                   |
| Sound Therapy                         | Tyler et al. (2020),<br>Wang et al. (2020)         | Tinnitus Primary Functions Questionnaire (TPFQ), Tinnitus Handicap Inventory (THI) | Can provide relief for some individuals, with longer daily use potentially leading to greater improvement. One study showed 33% of participants benefited. |
| Cognitive Behavioral<br>Therapy (CBT) | Hesser et al. (2011),<br>Fuller et al. (2020)      | Tinnitus-related<br>distress, Tinnitus<br>Handicap Inventory<br>(THI)              | Meta-analyses show CBT is effective in reducing tinnitus- related distress and improving quality of life.                                                  |

## **Experimental Protocols of Key Caroverine Studies**

A critical evaluation of the efficacy of Caroverine requires a detailed understanding of the methodologies employed in key clinical trials.





Click to download full resolution via product page

Generalized Experimental Workflow for Caroverine Tinnitus Trials.

### Denk et al. (1997): A Placebo-Controlled Blind Study



- Study Design: A single-blind, placebo-controlled, randomized clinical trial.
- Participants: 60 patients with cochlear-synaptic tinnitus who had not responded to previous treatments.
- Intervention: A single intravenous infusion of 160 mg Caroverine in 100 ml of physiological saline, or a placebo (100 ml physiological saline).
- Outcome Measures: The primary endpoint was a response to therapy, defined as an improvement in both a subjective rating of tinnitus and a psychoacoustic measurement (tinnitus matching) immediately after the infusion.
- Key Findings: 63.3% of patients in the Caroverine group responded to the therapy, compared to 0% in the placebo group. A follow-up at one week showed a stable improvement in 48.3% of the Caroverine-treated patients.

#### Bohra et al. (2015): Efficacy of Caroverine in Tinnitus

- Study Design: A placebo-controlled, randomized study.
- Participants: 60 patients with chronic tinnitus.
- Intervention: A single intravenous infusion of 160 mg Caroverine or a placebo (normal saline).
- Outcome Measures: Tinnitus Handicap Inventory (THI) score was assessed pre-infusion, immediately after, and at 1 week, 4 weeks, and 6 months post-infusion.
- Key Findings: A statistically significant reduction in THI scores was observed in the Caroverine group immediately and at 1 week post-infusion. However, this effect was not sustained at the 4-week and 6-month follow-ups.

# Kumari & Kumar (2016): Oral Caroverine in Tinnitus Management

- Study Design: A placebo-controlled, randomized study.
- Participants: 50 adult patients with sensory-neural tinnitus.



- Intervention: Oral Caroverine (20 mg twice daily) or a placebo for 90 days.
- Outcome Measures: Subjective relief and objective improvement were evaluated using the Tinnitus Handicap Inventory (THI) and tinnitus frequency matching.
- Key Findings: 64% of patients in the Caroverine group experienced a reduction in tinnitus, with 8% reporting complete relief. In contrast, only 20% of the placebo group showed improvement.

#### Nishad et al. (2019): Caroverine vs. Ginkgo Biloba

- Study Design: A randomized controlled study.
- Participants: 86 patients with cochlear synaptic tinnitus.
- Intervention: Patients were divided into four groups: single intravenous infusion of 160 mg
   Caroverine, placebo infusion, oral Ginkgo Biloba extract, and oral placebo.
- Outcome Measures: Tinnitus grading and matching were assessed.
- Key Findings: 54.54% of patients in the Caroverine group showed immediate improvement.
   The improvement was not sustained at the 3 and 6-month follow-ups. Ginkgo Biloba showed a 31.8% response rate, and this effect was sustained.

#### Conclusion

The available evidence suggests that Caroverine may offer a therapeutic benefit for some patients with tinnitus, particularly in the short term following intravenous administration. Oral administration has also shown some positive results. The mechanism of action, targeting glutamate receptors, is a plausible approach for a condition often associated with excitotoxicity.

However, the long-term efficacy of Caroverine remains a key question, with some studies indicating that the initial benefits may not be sustained. In comparison to other therapies, Caroverine's efficacy appears promising, especially when compared to treatments like Ginkgo Biloba and Betahistine, for which the evidence is less robust. Cognitive Behavioral Therapy remains a well-supported treatment for managing the distress associated with tinnitus.



Further large-scale, double-blind, randomized controlled trials with long-term follow-up are warranted to definitively establish the role of Caroverine in the management of tinnitus and to identify patient subgroups most likely to respond to this treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Caroverine in tinnitus treatment. A placebo-controlled blind study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijbcp.com [ijbcp.com]
- 3. Glutamate receptor antagonists for tinnitus PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Caroverine for Tinnitus: A Comparative Analysis of Efficacy Against Existing Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14865579#validating-the-efficacy-of-caroverine-against-existing-tinnitus-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com